6-Isopropylpyridazin-3(2H)-one
Overview
Description
6-Isopropylpyridazin-3(2H)-one, also known as 6-IP, is an organic compound that is widely used in scientific research. It is a derivative of the pyridine group, and is a colorless and crystalline solid. 6-IP has a wide range of applications in the medical, pharmaceutical, and biotechnology industries, as well as in the field of organic synthesis. It is also used in the study of biochemical and physiological processes.
Scientific Research Applications
Synthesis and Chemical Properties
- Scaffold for Synthesis : 4,5,6-Trifluoropyridazin-3(2H)-one, a closely related compound, serves as a scaffold for creating various disubstituted and ring-fused pyridazinone systems. This process, involving sequential nucleophilic aromatic substitution, is significant in drug discovery (Pattison et al., 2009).
- Spectroscopy and Structure Analysis : A derivative of pyridazin-3(2H)-one, (E)-4-(4-methylbenzyl)-6-styrylpyridazin-3(2H)-one (MBSP), was synthesized and characterized using various spectroscopic techniques, including FT-IR and NMR. The compound's thermal stability was analyzed, and potential therapeutic applications were explored through molecular docking studies (Kalai et al., 2020).
Potential Industrial Applications
- Corrosion Inhibition : Pyridazinone derivatives have shown effectiveness as corrosion inhibitors for mild steel in acidic solutions. This application is valuable for industrial maintenance and protection against corrosion (Kalai et al., 2020).
Biomedical Research
- Antimicrobial and Anti-Inflammatory Properties : Some pyridazin-3(2H)-one derivatives have been investigated for their antimicrobial and anti-inflammatory properties. For example, N-substituted derivatives were found to be effective against Plutella xylostella, indicating their potential as insecticidal agents (Wu et al., 2012).
- Anticonvulsant Activities : Derivatives of 6-arylpyridazin-3(2H)-one were evaluated for anticonvulsant activities, demonstrating significant effectiveness against convulsions. This research suggests potential applications in the treatment of epilepsy or seizure disorders (Asif et al., 2014).
properties
IUPAC Name |
3-propan-2-yl-1H-pyridazin-6-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O/c1-5(2)6-3-4-7(10)9-8-6/h3-5H,1-2H3,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSGPZRODNMXSOC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NNC(=O)C=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90629901 | |
Record name | 6-(Propan-2-yl)pyridazin-3(2H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90629901 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Isopropylpyridazin-3(2H)-one | |
CAS RN |
570416-36-3 | |
Record name | 6-(1-Methylethyl)-3(2H)-pyridazinone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=570416-36-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-(Propan-2-yl)pyridazin-3(2H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90629901 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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